1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea
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Overview
Description
1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea is a complex organic compound that features a naphthalene ring and a benzo-dioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea typically involves multiple steps. One common approach is to start with the preparation of the naphthalen-1-ylmethylamine, which is then reacted with an appropriate isocyanate to form the urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the urea moiety can form hydrogen bonds with proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function, which can have various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-phenylurea: Similar structure but with a phenyl group instead of the benzo-dioxin moiety.
1-(Naphthalen-1-ylmethyl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of the benzo-dioxin structure.
Uniqueness
1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea is unique due to the presence of the octahydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(22-16-8-9-18-19(12-16)25-11-10-24-18)21-13-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,16,18-19H,8-13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYZFIPRJGTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NCC3=CC=CC4=CC=CC=C43)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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